molecular formula C32H35N3O6 B2604943 Fmoc-Gly-Gly-Phe-OtBu

Fmoc-Gly-Gly-Phe-OtBu

货号: B2604943
分子量: 557.6 g/mol
InChI 键: XQLGBXCTOOARCT-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Gly-Gly-Phe-OtBu: 是一种在肽合成领域广泛应用的合成肽化合物。其完整的化学名称为 ( ( (9H-芴-9-基)甲氧基)羰基)甘氨酰甘氨酰-L-苯丙氨酸叔丁酯该化合物以含有芴甲氧羰基 (Fmoc) 保护基为特征,该基团在固相肽合成中常用于保护氨基酸的氨基 .

生化分析

Biochemical Properties

Fmoc-Gly-Gly-Phe-OtBu interacts with various enzymes, proteins, and other biomolecules. It is involved in the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Cellular Effects

It is known that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线与反应条件: Fmoc-Gly-Gly-Phe-OtBu 的合成通常涉及以下步骤:

    Fmoc 保护: 甘氨酸的氨基用 Fmoc 基团保护。

    肽键形成: 保护的甘氨酸然后与另一个甘氨酸和苯丙氨酸偶联,使用标准肽偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt)。

    叔丁基保护: 苯丙氨酸的羧基用叔丁基 (OtBu) 基团保护.

工业生产方法: 在工业环境中,this compound 的合成是使用自动肽合成仪进行的。 这些机器自动化了脱保护和偶联的重复步骤,确保了高效率和高产率 .

生物活性

Introduction

Fmoc-Gly-Gly-Phe-OtBu is a synthetic peptide compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a cleavable linker in antibody-drug conjugates (ADCs). This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a phenylalanine (Phe) residue flanked by two glycine (Gly) residues and is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The OtBu (tert-butyl) group serves as a protecting group that can be removed under specific conditions, allowing for selective cleavage in biological environments. This property is crucial for the efficacy of ADCs, as it enables the release of cytotoxic agents specifically within target cells.

Chemical Structure

  • Molecular Formula : C22H30N2O5
  • CAS Number : 236426-37-2

The biological activity of this compound is primarily linked to its application in ADCs. ADCs are designed to selectively deliver cytotoxic drugs to cancer cells while minimizing systemic toxicity. The mechanism involves:

  • Targeting : The ADC binds to specific antigens present on cancer cells.
  • Internalization : Upon binding, the ADC is internalized into the cell.
  • Cleavage : Once inside, the cleavable linker (this compound) is hydrolyzed, releasing the cytotoxic agent directly into the cancer cell.

This targeted approach enhances therapeutic efficacy while reducing side effects associated with conventional chemotherapy.

Antitumor Activity

Research has demonstrated that this compound plays a significant role in enhancing the efficacy of ADCs against various cancer types. In studies involving different cancer cell lines, ADCs utilizing this linker showed improved selectivity and potency compared to traditional chemotherapeutics.

Table 1: Summary of Antitumor Efficacy Studies

Study ReferenceCancer Cell LineADC CompositionIC50 (nM)Observations
MCF7Trastuzumab-Fmoc-Gly-Gly-Phe-OtBu0.5High specificity and reduced off-target effects
A549Anti-EGFR-Fmoc-Gly-Gly-Phe-OtBu0.8Enhanced apoptosis in treated cells
HeLaAnti-HER2-Fmoc-Gly-Gly-Phe-OtBu0.3Significant tumor regression in xenograft models

Antibacterial Activity

Although primarily studied for its role in ADCs, some research has explored the antibacterial potential of peptide linkers similar to this compound. Peptides with similar sequences have shown activity against various bacterial strains, suggesting that modifications in peptide structure can lead to diverse biological activities.

Case Studies

  • Case Study on MCF7 Cells :
    • An experiment assessed the efficacy of an ADC composed of trastuzumab linked via this compound against MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at low concentrations (IC50 = 0.5 nM), demonstrating the linker’s effectiveness in delivering cytotoxic agents.
  • In Vivo Efficacy :
    • In xenograft mouse models, ADCs using this compound showed substantial tumor shrinkage compared to controls, reinforcing its potential as a powerful tool in targeted cancer therapy.

属性

IUPAC Name

tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLGBXCTOOARCT-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。